2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound that falls under the category of boronic esters. This compound is particularly significant in organic synthesis, especially for its role in forming carbon-carbon bonds through various coupling reactions. The presence of the boronic ester group enhances its utility as an intermediate in synthesizing complex organic molecules and biologically active compounds.
The synthesis of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and catalyst concentration are critical for optimizing yield and selectivity. Continuous flow reactors can enhance efficiency in industrial settings .
The molecular structure of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol features a phenolic ring substituted with a benzyl group and a boronic ester moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H28BNO4 |
| Molecular Weight | 345.2 g/mol |
| IUPAC Name | 2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| InChI | InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)16... |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
The primary chemical reactions involving 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:
The mechanism typically involves the formation of a palladium-boronic ester complex followed by transmetalation with an organohalide to generate the desired biaryl product .
The mechanism of action for 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily revolves around its role as a boronic ester in coupling reactions.
The compound typically appears as a crystalline solid with specific melting and boiling points that depend on purity and crystallization conditions.
Its chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used for characterization .
The applications of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are diverse:
Boronate esters occupy a central role in contemporary synthesis due to their multifaceted reactivity profiles. Their significance stems from three key attributes:
Table 1: Core Functions of Boronate Esters in Synthesis
| Function | Mechanistic Basis | Application Example |
|---|---|---|
| Cross-Coupling | Transmetalation to Pd/ Ni complexes | Biaryl synthesis for pharmaceuticals [3] |
| Radical Conjugation | 1,2-Boron shift after radical addition | Difluoromethylene incorporation [5] |
| Molecular Editing | Hydrogen Atom Transfer (HAT)-catalyzed migration | Functional group transposition [1] |
| Functional Probes | Reversible diol/carbohydrate binding | Nucleus-targeting tags [4] |
The synthetic utility of boronate esters is further amplified by their participation in chemo- and stereoselective transformations. For instance, allyl boronates undergo stereospecific additions to carbonyls, while α-halo boronates serve as masked carbanions for homologation [3]. Recent breakthroughs in photoredox catalysis have also unlocked novel reaction pathways, such as light-driven fluoroalkyl transfers via vinylboronate esters [5].
The integration of phenolic, benzyl, and boronate motifs within a single molecular framework creates synergistic electronic and functional properties. "2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" (CAS: CID 58248995) exemplifies this design, combining a phenol donor, a flexible benzyl spacer, and a planar pinacol boronate ester [2]. Key structural and functional attributes include:
Table 2: Comparative Analysis of Benzyl-Phenol-Boronate Derivatives
| Compound | Structural Variation | Primary Application |
|---|---|---|
| 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol [2] | Unmodified phenol | Synthetic intermediate |
| 2-((4-(Pinacolatoboryl)benzyl)oxy)ethan-1-amine [4] | Phenol as ether-linked amine | Nuclear-targeting probe |
| 2-Chloro-5-(pinacolatoboryl)phenol [7] | Chloro-substituted phenol | Halogenated building block |
| 2-(4-(4-(Pinacolatoboryl)benzyl)piperazin-1-yl)ethanol [9] | Piperazine-linked ethanol extension | Functionalized chelator |
Synthetic Accessibility: This scaffold is typically synthesized via:
Applied Perspectives:
The benzyl-phenol-boronate architecture thus represents a versatile platform for designing functional molecules that leverage both the dynamic covalent chemistry of boron and the coordinative versatility of phenols.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: